o-Acetyl-L-threonine hydrochloride
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Overview
Description
“o-Acetyl-L-threonine hydrochloride” is a chemical compound with the molecular formula C6H12ClNO4 . It is related to “O-Acetylserine”, an α-amino acid with the chemical formula HO2CCH(NH2)CH2OC(O)CH3, which is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants . “O-Acetyl-L-homoserine (OAH)” is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C6H12ClNO4 . The average mass is 197.617 Da and the monoisotopic mass is 197.045486 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C6H11NO4, an average mass of 161.156 Da, and a monoisotopic mass of 161.068802 Da .
Scientific Research Applications
L-Threonine Production in Escherichia coli : Overexpressing the gene cluster phaCAB in E. coli significantly increased l-threonine production, which is important in feed, drugs, and food industries (Wang et al., 2019).
Synthesis of Protected Derivatives of Threonine for Peptide Synthesis : N-Acetylated threonine derivatives can form isolable oxazolones, essential for practical syntheses of protected derivatives of allo-threonines used in peptide synthesis (Lloyd-Williams et al., 1997).
Acetylornithinase of Escherichia coli : This research highlights the use of acetyl-amino acids, including acetyl-nn-methionine, in studying enzymes like acetylornithinase in E. coli (Vogel & Bonner, 1956).
Preparation of Optically Active Allothreonine : This study describes a method to obtain D- and L-allothreonine, highlighting the importance of threonine derivatives in synthesizing optically active compounds (Yajima et al., 2010).
Stability of O-Acetylated Peptides in Proteomics : This study explores the chemical instability of O-acetylated peptides, demonstrating the importance of threonine derivatives in understanding post-translational modifications in proteomics (Boyer et al., 2014).
Construction of Corynebacterium glutamicum for L-Threonine Production : This paper discusses the engineering of Corynebacterium glutamicum for improved L-threonine production, relevant in feed and pharmaceutical industries (Lv et al., 2012).
Threonine Catabolism in Trypanosoma brucei : The study reveals the catabolism of L-threonine in Trypanosoma brucei, yielding insights into amino acid metabolism in this organism (Linstead et al., 1977).
L-Threonine Dehydrogenase of Chicken Liver : This research focuses on the purification and characterization of L-threonine dehydrogenase from chicken liver, an enzyme involved in L-threonine metabolism (Aoyama & Motokawa, 1981).
Mechanism of Action
Target of Action
It is known that acetylated amino acids like o-acetyl-l-threonine hydrochloride often play crucial roles in various biochemical processes, including protein synthesis and metabolic pathways .
Mode of Action
Acetylated amino acids generally interact with their targets by serving as substrates or inhibitors for various enzymes, thereby influencing the rate of biochemical reactions .
Biochemical Pathways
For instance, they can serve as intermediates in the biosynthesis of other bioactive compounds .
Pharmacokinetics
As an acetylated amino acid, it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Given its potential role as a metabolic intermediate, it may contribute to the synthesis of other bioactive compounds, thereby influencing various physiological processes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of o-Acetyl-L-threonine hydrochloride are not fully understood due to limited research. It is known that the compound plays a role in various biochemical reactions. For instance, it is involved in the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor in the biosynthesis of L-methionine and S-adenosylmethionine
Properties
IUPAC Name |
(2S,3R)-3-acetyloxy-2-aminobutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H/t3-,5+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQYCOUDKBQYRH-ZJQZTCRYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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